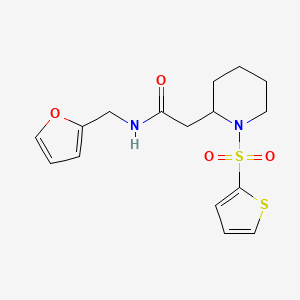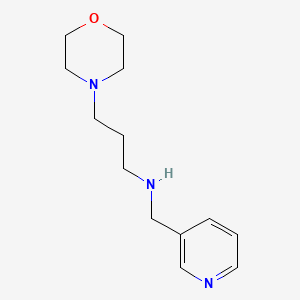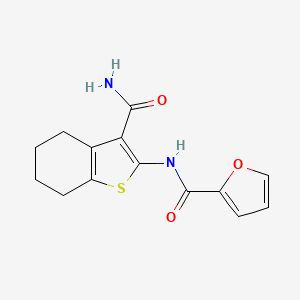
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is complex and not yet fully understood. However, studies have suggested that this compound may interact with specific receptors in the brain, including dopamine and serotonin receptors. These interactions may lead to changes in neurotransmitter signaling and potentially therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide may have various biochemical and physiological effects. For example, this compound has been shown to increase dopamine and serotonin levels in the brain, potentially leading to antidepressant effects. Additionally, this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide in lab experiments is its potential therapeutic benefits. This compound has shown promise in various research areas, including its potential use as an antidepressant and neuroprotective agent. However, limitations for lab experiments include the complexity of the synthesis process and the need for further research to fully understand the mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, there may be potential for the development of new compounds based on the structure of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide for use in various research applications.
In conclusion, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a synthetic compound that has shown promise in various research applications. While further research is needed to fully understand the mechanism of action and potential side effects of this compound, there are several potential future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and the development of new compounds based on its structure.
Méthodes De Synthèse
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a complex process that involves multiple steps. The synthesis typically begins with the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoic acid. This intermediate is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to form the desired compound.
Applications De Recherche Scientifique
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide has been studied for its potential use in various scientific research applications. One of the primary research areas for this compound is its mechanism of action. Studies have shown that this compound may interact with specific receptors in the brain, potentially leading to therapeutic benefits.
Propriétés
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-12(17)11-8-4-1-2-6-10(8)20-14(11)16-13(18)9-5-3-7-19-9/h3,5,7H,1-2,4,6H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWXJAEJBDJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

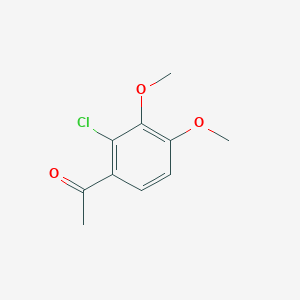
![2-[(6-ethyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide](/img/structure/B2656031.png)
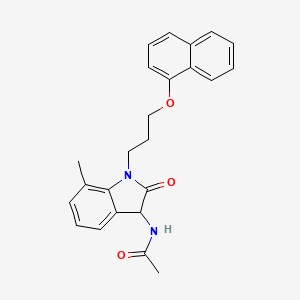
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
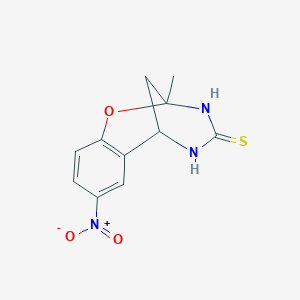
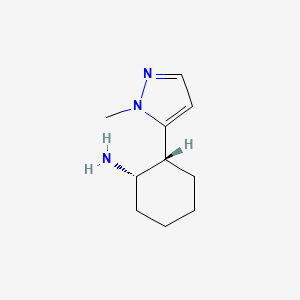



![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)
